2-[4-(Benzimidazol-1-yl)butoxy]benzonitrile;oxalic acid
Overview
Description
2-[4-(Benzimidazol-1-yl)butoxy]benzonitrile;oxalic acid is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzimidazol-1-yl)butoxy]benzonitrile;oxalic acid typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones . The reaction conditions often include the use of oxidizing agents such as cupric acetate or metal triflates like scandium triflate . The reaction is usually carried out in an organic solvent like acetonitrile or DMSO at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzimidazol-1-yl)butoxy]benzonitrile;oxalic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like cupric acetate.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Cupric acetate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with various functional groups .
Scientific Research Applications
2-[4-(Benzimidazol-1-yl)butoxy]benzonitrile;oxalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Benzimidazol-1-yl)butoxy]benzonitrile;oxalic acid involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity . This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Pimobendan: Another benzimidazole derivative used in the treatment of congestive heart failure.
Uniqueness
2-[4-(Benzimidazol-1-yl)butoxy]benzonitrile;oxalic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives . This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(benzimidazol-1-yl)butoxy]benzonitrile;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O.C2H2O4/c19-13-15-7-1-4-10-18(15)22-12-6-5-11-21-14-20-16-8-2-3-9-17(16)21;3-1(4)2(5)6/h1-4,7-10,14H,5-6,11-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKQRRRRQMVLJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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